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Compound of Interest

Compound Name: OPC 14714

Cat. No.: B024228 Get Quote

An In-Depth Technical Guide to the Synthesis of Delamanid (OPC-67683), an Analogue of

OPC-14714

Executive Summary
Delamanid, also known by its development code OPC-67683, is a pivotal therapeutic agent in

the fight against multidrug-resistant tuberculosis (MDR-TB). Its complex molecular architecture,

featuring a chiral nitroimidazo[2,1-b]oxazole core, necessitates a sophisticated and

stereocontrolled synthetic strategy. This guide provides a detailed examination of a convergent

synthetic approach to Delamanid, which shares its core structural motifs with related analogues

like OPC-14714. We will dissect the retrosynthetic logic, detail the preparation of key

intermediates, and elucidate the final coupling and cyclization strategies. The causality behind

experimental choices, from catalyst selection in cross-coupling reactions to the imperative of

asymmetric synthesis for biological efficacy, is explained from the perspective of a senior

application scientist. All protocols are grounded in peer-reviewed literature to ensure scientific

integrity and reproducibility.

Introduction: The Challenge of MDR-TB and the Role
of Delamanid
Tuberculosis remains a formidable global health threat, exacerbated by the emergence of

strains resistant to first-line antibiotics. Delamanid represents a significant advancement,

belonging to the nitroimidazole class of compounds. Its mechanism of action involves activation

by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis, leading to

the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.[1] The
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biological activity of Delamanid is critically dependent on the (R)-configuration at the C-2

stereocenter of the imidazooxazole ring system. Consequently, its synthesis demands precise

control of stereochemistry. This guide focuses on a convergent synthesis, a strategy that

enhances efficiency by preparing complex molecular fragments independently before their final

assembly.

Retrosynthetic Analysis of the Delamanid Core
A convergent retrosynthetic strategy for Delamanid (I) identifies three primary synthons. The

first disconnection occurs at the two ether linkages attached to the central aromatic ring,

revealing a central phenol linker, a chiral epoxide side-chain (Fragment A), and a piperidine-

containing side chain (Fragment B). A second disconnection of the imidazo[2,1-b]oxazole ring

reveals its precursors: the chiral epoxide and 2-bromo-4-nitroimidazole (Fragment C). This

approach allows for parallel synthesis and optimization of each fragment, maximizing overall

efficiency.

Disconnection 1: Ether Linkages

Delamanid (I)

Fragment A
Chiral Epoxide Precursor

C-O disconnection

Fragment B + Phenol Linker
4-(4-(4-(trifluoromethoxy)phenoxy)

piperidin-1-yl)phenol

C-O disconnection

Fragment C
2-Bromo-4-nitroimidazole

Imidazooxazole Annulation

Chiral Epoxide Core
Fragment B

4-(4-(trifluoromethoxy)phenoxy)piperidine

C-N disconnection
(Buchwald-Hartwig)

4-Bromophenol
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Caption: Retrosynthetic analysis of Delamanid.

Synthesis of Key Intermediates
Fragment A: The Chiral Epoxide Precursor
The stereochemistry of Delamanid is established through the synthesis of a chiral epoxide. A

highly reliable method for achieving this is the Sharpless asymmetric dihydroxylation.[2][3][4]

Workflow for Chiral Epoxide Synthesis:

2-Methylallyl alcohol

Protection / Etherification
(e.g., with 4-bromophenol)

Sharpless Asymmetric
Dihydroxylation (AD-mix-β)

Selective Mesylation
of primary -OH

Base-mediated
Intramolecular Cyclization

(R)-Epoxide (Fragment A)
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Caption: Workflow for the synthesis of the chiral epoxide.

The causality here is paramount. The use of AD-mix-β, containing a chiral ligand, ensures the

dihydroxylation of the alkene proceeds with high enantioselectivity, leading to the desired (R)-

diol. The subsequent steps convert this diol into the epoxide. First, the primary alcohol is

selectively activated, typically as a mesylate. The choice of mesyl chloride is due to its high

reactivity with less sterically hindered primary alcohols. Finally, treatment with a base promotes

an intramolecular Williamson ether synthesis (an SN2 reaction), where the secondary alcohol

displaces the mesylate to form the epoxide ring with inversion of configuration, locking in the

required stereochemistry.[2][5]

Fragment B: 4-[4-(Trifluoromethoxy)phenoxy]piperidine
This fragment is a crucial side chain that modulates the drug's pharmacokinetic properties. Its

synthesis is typically achieved via a nucleophilic aromatic substitution or a Williamson ether

synthesis.[6][7][8]

Protocol for Fragment B Synthesis:

Activation of Piperidine: Ethyl 4-hydroxypiperidine-1-carboxylate is reacted with

methanesulfonyl chloride in the presence of a base like triethylamine. This converts the

hydroxyl group into a good leaving group (mesylate).[7]

Ether Synthesis: The activated piperidine derivative is then reacted with 4-

(trifluoromethoxy)phenol in the presence of a base (e.g., NaOH) and a phase-transfer

catalyst (e.g., tetra-n-butyl ammonium chloride) to form the ether linkage.[7]

Deprotection: The N-carboxylate protecting group is removed via hydrolysis, typically using a

strong base like potassium hydroxide in ethanol, to yield the desired secondary amine, 4-[4-

(trifluoromethoxy)phenoxy]piperidine.[7]

The choice of an N-protected piperidine in the initial step is critical to prevent undesired N-

arylation or other side reactions at the piperidine nitrogen.

Fragment C: 2-Bromo-4-nitroimidazole
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This building block provides the core nitroimidazole scaffold required for the drug's mechanism

of action. It can be synthesized from commercially available 4-nitroimidazole. The bromination

is a key step to enable subsequent coupling reactions for the construction of the full Delamanid

structure.[2][3]

Convergent Assembly and Final Synthesis
The final stages of the synthesis involve coupling the previously prepared fragments and

constructing the fused imidazo[2,1-b]oxazole ring system.

Assembly of the Core Structure via C-N Cross-Coupling
A highly efficient method for coupling the piperidine fragment (Fragment B) with a phenol linker

(e.g., 4-bromophenol) is the Buchwald-Hartwig amination.[1][9][10] This palladium-catalyzed

cross-coupling reaction is favored over classical methods due to its mild reaction conditions

and high functional group tolerance.[11]

Buchwald-Hartwig Amination Catalytic Cycle:
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Choices:

Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used.[12] These are pre-catalysts

that are reduced in situ to the active Pd(0) species.[13]
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Ligand: Sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos) are crucial. They

stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and

prevent catalyst decomposition.[12][13]

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to

deprotonate the amine, forming the active nucleophile for the catalytic cycle.[12]

Final Annulation to Form the Imidazo[2,1-b]oxazole Ring
The final key transformation is the reaction of the chiral epoxide intermediate with 2-bromo-4-

nitroimidazole (Fragment C), followed by an intramolecular cyclization.[2][3]

Protocol for Final Ring Formation:

Epoxide Opening: A mixture of the chiral epoxide, 2-bromo-4-nitroimidazole, and a base

such as N,N-Diisopropylethylamine (DIPEA) is heated in a sealed tube.[2] The imidazole

nitrogen acts as a nucleophile, opening the epoxide ring to form an amino alcohol

intermediate.

Intramolecular Cyclization: The resulting intermediate is then treated with a base like cesium

carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.[2] This promotes an intramolecular

Sɴ2 reaction where the newly formed alkoxide displaces the bromide on the imidazole ring,

forming the fused six-membered oxazole ring and completing the synthesis of Delamanid.[2]

[3]

Quantitative Data and Protocols
Table 1: Representative Reaction Conditions for Key
Steps
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Detailed Protocol: Final Annulation for Delamanid
Synthesis[2]
Self-Validation and Safety: This protocol involves heating in a sealed tube and the use of high-

boiling point, aprotic solvents. All operations must be conducted in a well-ventilated fume hood.

Safety glasses, gloves, and a lab coat are mandatory. Pressure build-up in the sealed tube is

possible; use appropriate pressure-rated glassware.

Reagents & Setup:

Chiral epoxide intermediate (1.0 mmol)

2-bromo-4-nitro-1H-imidazole (1.0 mmol)

N,N-Diisopropylethylamine (DIPEA) (2.0 mL)

Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

Anhydrous Dimethylformamide (DMF)
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Pressure-rated reaction vial with a screw cap

Step 1: Epoxide Opening

To the pressure-rated vial, add the chiral epoxide intermediate (1.0 mmol), 2-bromo-4-

nitro-1H-imidazole (1.0 mmol), and DIPEA (2.0 mL).

Seal the vial tightly and place it in a pre-heated oil bath at 115 °C.

Heat the mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS if possible.

After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.

Causality Check: DIPEA acts as both a base and a high-boiling solvent, facilitating the

nucleophilic attack of the imidazole onto the epoxide. The high temperature is necessary

to overcome the activation energy for this ring-opening step.

Step 2: Intramolecular Cyclization

Carefully open the cooled vial. Add anhydrous DMF and cesium carbonate (2.0 mmol) to

the reaction mixture.

Stir the reaction mixture at 50 °C for 2 hours.

Causality Check: Cs₂CO₃ is a strong base that deprotonates the secondary alcohol

formed in the previous step. The resulting alkoxide is a potent nucleophile for the

intramolecular SɴAr reaction that forms the final imidazooxazole ring. DMF is an excellent

solvent for this type of reaction.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., ethyl acetate/dichloromethane) to obtain Delamanid as a solid.[2]

Conclusion
The synthesis of Delamanid (OPC-67683) is a testament to the power of modern synthetic

organic chemistry. The convergent strategy, which relies on key transformations such as

Sharpless asymmetric dihydroxylation and Buchwald-Hartwig amination, allows for the efficient

and stereocontrolled construction of this complex and vital anti-tubercular agent.

Understanding the rationale behind each step—from the selection of a chiral catalyst to

establish stereochemistry to the choice of a specific palladium-ligand system for robust C-N

bond formation—is essential for researchers in drug development. The principles and protocols

outlined in this guide provide a solid foundation for the synthesis of Delamanid and related

nitroimidazooxazole analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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